

# In-Depth Technical Guide: Fmoc-NH-PEG5-NH-Boc

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## Compound of Interest

Compound Name: Fmoc-NH-PEG5-NH-Boc

Cat. No.: B11932871

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker **Fmoc-NH-PEG5-NH-Boc**, a critical tool in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, safety and handling guidelines based on structurally related compounds, and its application in bioconjugation and drug delivery.

## Chemical and Physical Properties

**Fmoc-NH-PEG5-NH-Boc** is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one end and a tert-butoxycarbonyl (Boc) protected amine at the other, connected by a five-unit polyethylene glycol (PEG) spacer. This structure provides versatility in sequential bioconjugation strategies. The hydrophilic PEG chain enhances the solubility and bioavailability of the resulting conjugates.

Property	Value	Source
Molecular Formula	C32H46N2O9	DC Chemicals
Molecular Weight	602.72 g/mol	DC Chemicals
Appearance	White to off-white powder or oil	Inferred from related compounds
Storage Temperature	-20°C (Powder)	DC Chemicals, TargetMol

## Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for **Fmoc-NH-PEG5-NH-Boc** was not located. The following safety information is extrapolated from SDSs of structurally similar compounds containing Fmoc and PEG moieties. Researchers should handle this compound with caution and perform their own risk assessment.

Hazard Category	Precautionary Measures	Source
Inhalation	Avoid breathing dust. Use in a well-ventilated area. May cause respiratory tract irritation.	<a href="#">[1]</a> <a href="#">[2]</a>
Skin Contact	Wear protective gloves. Avoid contact with skin. May cause skin irritation.	<a href="#">[1]</a> <a href="#">[2]</a>
Eye Contact	Wear safety glasses with side-shields or goggles. Avoid contact with eyes. May cause eye irritation.	<a href="#">[1]</a>
Ingestion	Do not ingest. May be harmful if swallowed.	
Fire Fighting	Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.	
Accidental Release	Sweep up spilled material, place in a suitable container for disposal. Avoid dust formation.	
Storage	Keep container tightly closed in a dry and well-ventilated place. Recommended storage at -20°C.	
Disposal	Dispose of in accordance with local, state, and federal regulations.	

## Experimental Protocols: Deprotection of Fmoc and Boc Groups

The differential protection of the terminal amines with Fmoc and Boc allows for selective deprotection and subsequent conjugation.

Fmoc Group Deprotection:

- Reagent: 20% Piperidine in Dimethylformamide (DMF)
- Procedure: Dissolve the **Fmoc-NH-PEG5-NH-Boc** compound in the piperidine/DMF solution. The reaction is typically rapid and can be monitored by TLC or LC-MS. Upon completion, the piperidine is removed by evaporation under reduced pressure, and the resulting amine can be used for the next conjugation step.

Boc Group Deprotection:

- Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 25-50% TFA/DCM)
- Procedure: Dissolve the Boc-protected compound in the TFA/DCM solution. The reaction progress can be monitored by TLC or LC-MS. After completion, the TFA and DCM are removed by evaporation, often with co-evaporation with a solvent like toluene to ensure complete removal of residual TFA.

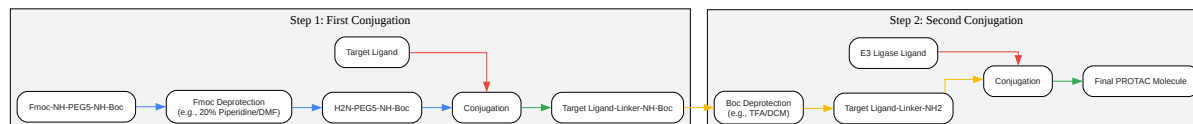
## Application in PROTAC Synthesis

**Fmoc-NH-PEG5-NH-Boc** is a key building block in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in **Fmoc-NH-PEG5-NH-Boc** provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

The synthesis strategy typically involves the sequential deprotection of the Fmoc and Boc groups to conjugate a ligand for the target protein and a ligand for the E3 ligase.

## Visualized Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a heterobifunctional linker like **Fmoc-NH-PEG5-NH-Boc**.



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Caption: Generalized workflow for PROTAC synthesis using a bifunctional linker.

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## References

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